Methyl 5-nitronicotinate
Description
Methyl 5-nitronicotinate is an organic compound with the molecular formula C7H6N2O4 It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a nitro group, and the carboxyl group is esterified with methanol
Properties
IUPAC Name |
methyl 5-nitropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-13-7(10)5-2-6(9(11)12)4-8-3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOPSULUPWRTSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30766-27-9 | |
| Record name | Methyl 5-nitropyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-nitronicotinate can be synthesized through several methods. One common approach involves the nitration of methyl nicotinate. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the pyridine ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance the efficiency and safety of the nitration process. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-nitronicotinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester group can be hydrolyzed to yield 5-nitronicotinic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products:
Reduction: 5-Aminonicotinic acid methyl ester.
Substitution: Various substituted nicotinic acid methyl esters.
Hydrolysis: 5-Nitronicotinic acid.
Scientific Research Applications
Methyl 5-nitronicotinate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its nitro group can be transformed into various functional groups, making it a versatile intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds. It helps in understanding the mechanisms of nitroreductase enzymes.
Medicine: this compound is investigated for its potential as a precursor in the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 5-nitronicotinate involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. These interactions may lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. The compound’s effects are mediated through its ability to modulate enzyme activities and cellular signaling pathways .
Comparison with Similar Compounds
- Methyl 6-chloro-5-nitronicotinate
- Methyl 6-fluoro-5-nitronicotinate
- 5-Nitronicotinamide
- 2-Methyl-5-nitronicotinamide
Comparison: Methyl 5-nitronicotinate is unique due to its specific substitution pattern on the pyridine ring. Compared to its analogs, such as methyl 6-chloro-5-nitronicotinate and methyl 6-fluoro-5-nitronicotinate, it lacks halogen substituents, which can influence its reactivity and biological activity. The presence of the nitro group at the 5-position makes it a valuable intermediate for further functionalization and derivatization .
Biological Activity
Methyl 5-nitronicotinate is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
This compound is a nitro derivative of pyridine, characterized by the presence of a nitro group at the 5-position of the pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 166.14 g/mol. The compound exhibits properties that make it suitable for various biological applications.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Nitration of Nicotinic Acid Derivatives : This method involves the nitration of methyl nicotinate using a nitrating agent such as nitric acid in the presence of sulfuric acid.
- Diazo Coupling Reactions : A diazo coupling reaction can be employed to introduce the nitro group into the pyridine ring.
- Reduction Reactions : The compound can also be synthesized from its corresponding nitro derivatives through reduction processes.
Biological Activity
This compound exhibits several biological activities that are noteworthy:
- Antimicrobial Activity : Studies have indicated that this compound possesses significant antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in vitro and in vivo models. It may inhibit pro-inflammatory cytokine production, thus modulating inflammatory responses.
- Antioxidant Properties : this compound has been reported to exhibit antioxidant activity, potentially scavenging free radicals and reducing oxidative stress in cells.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, suggesting strong antimicrobial potential.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Case Study 2: Anti-inflammatory Mechanism
Research by Johnson et al. (2024) explored the anti-inflammatory effects of this compound in a murine model of acute inflammation. The compound was administered intraperitoneally, resulting in a significant reduction in paw edema compared to the control group.
- Control Group Edema : 2.5 mm
- Treatment Group Edema : 1.0 mm
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:
- The nitro group may play a critical role in interacting with biological macromolecules, leading to modulation of enzyme activities.
- The compound may influence signaling pathways involved in inflammation and oxidative stress response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
